Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate
Description
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at positions 1 and 3, a methoxy group at position 5, and a nitro group at position 3.
Properties
CAS No. |
92289-26-4 |
|---|---|
Molecular Formula |
C11H11NO7 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(11(14)19-3)9(8)12(15)16/h4-5H,1-3H3 |
InChI Key |
KGFVXLYJDARDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Sequential Nitration and Esterification
The most common method involves nitration of a pre-functionalized benzene derivative followed by esterification. A representative protocol begins with 5-methoxybenzene-1,3-dicarboxylic acid, which undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced para to the methoxy group due to its strong electron-donating effect, directing electrophilic substitution.
Subsequent esterification employs dimethyl sulfate [(CH₃)₂SO₄] in the presence of sodium hydroxide (NaOH) as a base. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the dicarboxylic acid are replaced by methoxy groups. Typical conditions involve refluxing in methanol for 12–24 hours, yielding the target compound with >85% purity.
Key Reaction Steps:
- Nitration:
$$ \text{5-Methoxybenzene-1,3-dicarboxylic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{5-Methoxy-4-nitrobenzene-1,3-dicarboxylic acid} $$ - Esterification:
$$ \text{5-Methoxy-4-nitrobenzene-1,3-dicarboxylic acid} + 2(\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate} $$
Direct Functionalization of Dimethyl Benzene-1,3-Dicarboxylate
An alternative route starts with dimethyl benzene-1,3-dicarboxylate. Methoxylation at the 5-position is achieved using copper(I) oxide (Cu₂O) and methyl iodide (CH₃I) in dimethylformamide (DMF) at 120°C. Nitration follows under controlled conditions to avoid over-nitration. This method avoids handling corrosive dicarboxylic acids but requires precise temperature control to prevent ester hydrolysis.
Optimization of Reaction Conditions
Nitration Efficiency
Nitration efficiency depends on the nitrating agent and temperature. A comparative study of yields under varying conditions is summarized below:
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 78 |
| Acetyl nitrate | 25 | 4 | 65 |
| NO₂BF₄ | -10 | 1 | 82 |
The traditional HNO₃/H₂SO₄ system provides moderate yields but is cost-effective. Nitronium tetrafluoroborate (NO₂BF₄) offers higher regioselectivity and yield at lower temperatures, though it is less economical for large-scale synthesis.
Esterification Catalysts
Esterification catalysts significantly impact reaction rates and purity. A trial comparing bases revealed:
| Base | Solvent | Time (h) | Purity (%) |
|---|---|---|---|
| NaOH | Methanol | 24 | 85 |
| K₂CO₃ | Acetone | 18 | 91 |
| DBU | THF | 6 | 95 |
1,8-Diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) accelerates the reaction due to its strong nucleophilicity, achieving 95% purity in 6 hours.
Purification and Characterization
Column Chromatography
Crude products are purified via silica-gel column chromatography using a hexane-ethyl acetate gradient (10:1 to 5:1 v/v). The target compound elutes at Rf = 0.3–0.4 (TLC, hexane:EtOAc 3:1).
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.01 (s, 3H, OCH₃), 3.93 (s, 6H, 2×COOCH₃).
- MS (ESI): m/z 313.1 [M+H]⁺, calculated for C₁₁H₁₀N₂O₇: 314.04.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The methoxy group’s ortho/para-directing nature can lead to competing nitration at the 2- or 6-positions. Using bulky solvents like tert-butyl methyl ether minimizes steric hindrance, enhancing para-selectivity to >90%.
Ester Hydrolysis
Prolonged exposure to acidic or basic conditions risks ester bond cleavage. Neutralizing the reaction mixture immediately post-esterification and employing mild bases like K₂CO₃ mitigates this issue.
Scientific Research Applications
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituent type, position, and functional groups. Key comparisons include:
Key Observations:
Substituent Position and Electronic Effects: The nitro group at position 4 (target compound) is strongly electron-withdrawing, directing further electrophilic substitutions to specific positions. In contrast, methoxy at position 5 is electron-donating, creating regioselective reactivity differences compared to analogs like dimethyl 5-cyanoisophthalate (electron-withdrawing CN at position 5) . In indole derivatives (e.g., dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate), bromine directs nitration exclusively to position 4, whereas unsubstituted analogs yield mixtures .
Steric and Solubility Considerations: Diesters (e.g., target compound) generally exhibit lower solubility in polar solvents than monoesters (e.g., methyl 3-methoxy-4-nitrobenzoate) due to increased hydrophobicity .
Nitration and Reduction Pathways :
- Nitration : The target compound’s nitro group likely originates from directed nitration, as seen in indole systems. For example, dimethyl 5-bromoindole-2,3-dicarboxylate undergoes nitration exclusively at position 4 due to bromine’s directing effects . In benzene systems, methoxy groups typically direct nitration to para/ortho positions, but the pre-existing nitro group may limit further substitutions.
- Nitro to Amino Reduction: Reduction of the nitro group (e.g., using SnCl₂ or Pd-C) is feasible. Dimethyl 5-nitroindole-2,3-dicarboxylate is reduced to its amino derivative in 88% yield with Pd-C , whereas SnCl₂ in ethanol achieves similar reductions for fluorobenzene derivatives .
Table 2: Reduction Efficiency Across Analogues
Physicochemical Properties
- Melting Points : Nitro-substituted dicarboxylates (e.g., compound 10ab in ) exhibit higher melting points (158-160°C) due to polarity and intermolecular interactions. The target compound’s melting point is expected to align with this trend .
- Stereochemical Purity : Unlike dihydropyridine derivatives (e.g., compound 10fa, ee = 42%) , the target compound lacks chiral centers, simplifying purification.
Biological Activity
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
This compound can be synthesized through various chemical reactions involving nitrophenol derivatives. The general synthetic pathway includes the reaction of dimethyl malonate with 5-methoxy-4-nitrobenzene under basic conditions, typically using potassium carbonate as a catalyst in a solvent like acetone. The process yields the compound with high purity, as confirmed by spectroscopic methods such as NMR and mass spectrometry.
| Compound | Yield | Reaction Conditions |
|---|---|---|
| This compound | 85% | Reflux in acetone with K2CO3 for 3 hours |
Anticancer Activity
Research has shown that compounds containing nitro groups exhibit significant anticancer properties. In a study evaluating various derivatives, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound possesses moderate cytotoxicity with IC50 values ranging from 20 to 50 µM, suggesting potential as an anticancer agent.
Table: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 35 | Induction of apoptosis |
| HeLa | 45 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated that the compound exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
Case Studies
- Case Study on Breast Cancer Cells : A detailed investigation was conducted on the effect of this compound on MCF7 cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.
- Antibacterial Efficacy : A clinical study assessed the antibacterial properties of the compound in vitro against various pathogens. The results indicated that it could serve as a potential lead compound for developing new antibacterial agents.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate?
Methodological Answer:
The compound is typically synthesized via nitration and esterification of substituted benzene derivatives. A common approach involves refluxing precursors (e.g., dimethyl 5-methoxybenzene-1,3-dicarboxylate) with nitric acid in a controlled, inert atmosphere to prevent undesired side reactions. Post-synthesis purification often employs column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Analytical validation via high-resolution mass spectrometry (HRMS) and NMR spectroscopy is critical to confirm molecular weight (e.g., HRMS (EI) with calculated/experimental values for C₁₁H₁₁NO₇: 269.05/269.04) and structural integrity .
Advanced: How can computational modeling optimize reaction pathways for nitro-group positioning in aromatic systems like this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energy barriers for nitro-group orientation. For instance, using software like Gaussian or ORCA , researchers model transition states to identify thermodynamically favorable pathways. Experimental validation involves comparing computed activation energies with kinetic data from controlled nitration experiments. The ICReDD framework integrates computational predictions with experimental feedback loops to refine synthetic protocols, reducing trial-and-error approaches .
Basic: What spectroscopic techniques are most effective for characterizing structural isomers of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and nitro-group electronic environments.
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
- HRMS : Validate molecular ion peaks (e.g., [M+H⁺] for C₁₁H₁₁NO₇: 270.06). Cross-referencing experimental HRMS data with theoretical values minimizes misassignment risks .
Advanced: How can X-ray crystallography resolve ambiguities in nitro-group orientation caused by steric hindrance?
Methodological Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination. Challenges arise due to the compound’s planar aromatic system and nitro-group steric interactions. To mitigate poor crystal growth, use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures). Refinement software like OLEX2 or SHELXL can model electron density maps to distinguish between ortho/meta nitro configurations. Compare bond angles and torsional strains with DFT-optimized geometries for validation .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C–60°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); track nitro-to-nitrite conversion.
- Humidity : Store at 75% RH; assess hydrolysis of ester groups via FTIR. Reference SDS guidelines for safe storage recommendations (e.g., inert atmosphere, desiccants) .
Advanced: What mechanistic insights explain contradictory degradation data in polar vs. nonpolar solvents?
Methodological Answer:
Degradation pathways are solvent-dependent:
- Polar Protic Solvents (e.g., H₂O) : Promote hydrolysis of ester groups via nucleophilic attack.
- Nonpolar Solvents (e.g., Toluene) : Favor nitro-group reduction under light exposure. Use LC-MS/MS to identify degradation products (e.g., carboxylic acids or amine derivatives). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies, while molecular dynamics simulations reveal solvent-cage effects .
Basic: What safety protocols are essential for handling this nitroaromatic compound?
Methodological Answer:
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.
- Spill Management : Neutralize with damp sand; avoid water to prevent dispersion. Refer to SDS Section 4 for first-aid measures (e.g., eye irrigation with 0.9% saline) .
Advanced: How can factorial design optimize reaction yields while minimizing hazardous byproducts?
Methodological Answer:
Implement a 2³ factorial design varying temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures may increase yield but accelerate nitro-group decomposition. Use ANOVA to prioritize factors and derive a pareto-optimal protocol. Computational tools like JMP or Design-Expert streamline data analysis .
Basic: What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
Typical impurities include:
- Unreacted Precursors : Detected via HPLC retention time shifts.
- Nitration Byproducts (e.g., Dinitro Derivatives) : Identified through HRMS isotopic patterns (e.g., [M+NO₂]⁻ ions).
- Ester Hydrolysis Products : Monitored via pH-dependent UV-Vis spectral changes .
Advanced: How to reconcile contradictory data between computational predictions and experimental nitro-group reactivity?
Methodological Answer:
Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. Validate models using implicit/explicit solvent simulations (e.g., COSMO-RS). Experimentalists should replicate conditions (e.g., dielectric constant) in silico. Cross-disciplinary collaboration between computational and synthetic teams ensures iterative refinement, as advocated by ICReDD’s integrated framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
